NTE-122 dihydrochloride

説明

特性

CAS番号 |

166967-84-6 |

|---|---|

分子式 |

C38H58N6O2 |

分子量 |

630.92 |

IUPAC名 |

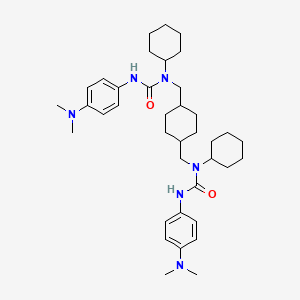

1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea |

InChI |

InChI=1S/C38H58N6O2/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46) |

InChIキー |

SIHFCVXQGXGQQO-WXUXXXNLSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NTE-122; NTE 122; NTE122; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Investigational Therapeutics Potentially Related to "NTE-122"

Disclaimer: Searches for "NTE-122 dihydrochloride" did not yield a specific therapeutic agent. However, the query returned information on several similarly named investigational drugs: ABT-122 , a dual-specific antibody; GNTI-122 , an engineered cell therapy; and BNT122 , an mRNA-based cancer vaccine. This guide provides a detailed technical overview of the mechanisms of action for these compounds, which are likely the subject of the original query.

ABT-122: A Dual Variable Domain Immunoglobulin (DVD-Ig™) Targeting TNF and IL-17A

ABT-122 is a bispecific monoclonal antibody designed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA) and psoriatic arthritis (PsA).[1][2] Its core mechanism involves the simultaneous neutralization of two key pro-inflammatory cytokines: Tumor Necrosis Factor (TNF) and Interleukin-17A (IL-17A).[1][3]

Core Mechanism of Action

ABT-122 is engineered as a Dual Variable Domain immunoglobulin (DVD-Ig™), which incorporates two distinct antigen-binding sites into a single molecule.[4][5] Each molecule of ABT-122 possesses two binding domains for TNF and two for IL-17A, maintaining a constant 2:2 binding ratio.[6] This structure allows ABT-122 to bind and neutralize both cytokines concurrently.[1][5] In vitro studies have confirmed that the binding of one cytokine does not impede the high-affinity binding of the other.[6] By blocking both TNF and IL-17A, ABT-122 aims to achieve greater clinical efficacy than neutralizing either cytokine alone.[5]

Quantitative Data

| Parameter | Target | Value | Source |

| Binding Affinity (KD) | Human TNF | 11 pM | [7] |

| Binding Affinity (KD) | Human IL-17A | 45 pM | [7] |

| In Vitro Functional Activity | TNF & IL-17A Neutralization | Low pM range | [7] |

| Effective Half-life | In RA patients | 10-18 days | [6][8] |

| Steady-State Serum Concentrations (Ctrough) at Week 12 | 60 mg every other week | 1.4 µg/ml | [6] |

| Steady-State Serum Concentrations (Ctrough) at Week 12 | 120 mg every other week | 4.4 µg/ml | [6] |

| Steady-State Serum Concentrations (Ctrough) at Week 12 | 120 mg every week | 12.1 µg/ml | [6] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity: The dual-binding capacity of ABT-122 was assessed using SPR. This technique measures the binding kinetics and affinity of molecules in real-time. In these experiments, ABT-122 was shown to sequentially bind to both human TNF and human IL-17A, confirming its bispecific nature.[5]

In Vitro Neutralization Assay: The functional activity of ABT-122 was determined by its ability to inhibit the biological effects of TNF and IL-17A.[4][5] Human fibroblast-like synoviocytes (FLS) derived from RA patients were stimulated with TNF and IL-17A to induce the production of IL-6, a pro-inflammatory cytokine. The potency of ABT-122 was quantified by its ability to inhibit this IL-6 production.[5][6] Serum samples from subjects who received ABT-122 were also tested in this assay to confirm its neutralizing activity in a biological matrix.[5]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of ABT-122 dual cytokine blockade.

GNTI-122: An Engineered Regulatory T-Cell (EngTreg) Therapy for Type 1 Diabetes

GNTI-122 is an investigational, autologous engineered regulatory T-cell (EngTreg) therapy being developed for the treatment of Type 1 Diabetes (T1D).[9][10] The therapy aims to restore immune tolerance and protect the insulin-producing beta cells in the pancreas from autoimmune destruction.[10][11]

Core Mechanism of Action

GNTI-122 is created from a patient's own CD4+ T cells, which are genetically engineered to become potent and stable regulatory T-cells with specificity for pancreatic islets.[9][12] The mechanism is built on three core pillars:

-

Stable FOXP3 Expression: The cells are engineered to stably express FOXP3, the master transcription factor for Tregs, to ensure they maintain their suppressive function and do not become pathogenic.[9][11][13]

-

Pancreatic Islet-Specific T-Cell Receptor (TCR): A TCR that recognizes an islet-specific antigen is introduced into the cells.[10][11][13] This directs the EngTregs to the pancreas and its draining lymph nodes, the sites of autoimmune attack.[10][11]

-

Chemically Inducible Signaling Complex (CISC): GNTI-122 includes a synthetic signaling complex that provides an IL-2-like signal in response to low doses of rapamycin.[9][11][13] This is designed to support the survival, proliferation, and function of the EngTregs in the IL-2 deficient environment of T1D patients.[12]

Once administered, GNTI-122 cells are designed to traffic to the pancreas, where they suppress pathogenic effector T-cells through both direct, antigen-specific interactions and "bystander suppression" of T-cells with different islet antigen specificities.[9][11][13][14]

Experimental Protocols

Generation and Engineering of GNTI-122: The process begins with apheresis to collect peripheral blood from a patient.[12] Bulk CD4+ T-cells are isolated and then genetically modified using homology-directed repair (HDR)-based genome editing.[9] Two loci are edited to incorporate the stable FOXP3 expression cassette and the islet-specific TCR.[9][12] The CISC construct is split across these two edits to allow for selective enrichment of correctly dual-engineered cells using rapamycin.[9]

In Vitro Suppression Assays: To confirm the mechanism of action, GNTI-122 cells derived from T1D patients are co-cultured with autologous effector T-cells (Teffs) and antigen-presenting cells (APCs). The ability of GNTI-122 to suppress the proliferation and pro-inflammatory cytokine secretion of Teffs targeting various islet antigens is measured.[9][12][13]

In Vivo Mouse Models: An adoptive transfer mouse model of T1D is used to evaluate the in vivo efficacy.[9] For example, immunodeficient mice (e.g., NSG) are injected with splenocytes from diabetic NOD (non-obese diabetic) mice to induce disease. A mouse-analogue of GNTI-122 is then administered, and its ability to traffic to the pancreas, reduce insulitis, and prevent diabetes progression is assessed.[9][15]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for GNTI-122 manufacturing.

Caption: GNTI-122 mechanism of action in the pancreas.

Other Relevant Investigational Agents

BNT122 (autogene cevumeran)

BNT122 is an individualized mRNA-based cancer immunotherapy.[16] Its mechanism involves identifying patient-specific tumor mutations (neoantigens) and encoding them into an mRNA vaccine.[16][17] When administered, the mRNA is taken up by dendritic cells, which then present the neoantigens to T-cells, aiming to induce a potent and targeted anti-tumor immune response.[17] This approach has been studied in clinical trials for colorectal cancer and pancreatic cancer.[17][18]

Anti-CD122 (IL-2/IL-15Rβ) Blockade

CD122 is a shared receptor subunit for IL-2 and IL-15, cytokines crucial for T-cell and NK cell function.[19][20][21] In preclinical models of Type 1 Diabetes (NOD mice), administering a monoclonal antibody against CD122 has been shown to restore immune tolerance.[19][20][21] The proposed mechanism involves several actions:

-

Selective Ablation: It preferentially depletes pathogenic NK cells and memory CD8+ T-cells within the pancreatic islets.[19][21][22]

-

Preservation of Tregs: Regulatory T-cells are only mildly affected, shifting the balance towards immune suppression.[19][20]

-

Inhibition of Pro-inflammatory Pathways: It suppresses IFN-γ production and prevents the conversion of Th17 cells into more pathogenic Th1 cells.[19][21][22]

References

- 1. ABT-122: A Dual-Targeting Anti-TNF/IL-17 Therapeutic for Rheumatoid Arthritis [synapse.patsnap.com]

- 2. providence.elsevierpure.com [providence.elsevierpure.com]

- 3. Characterization of concurrent target suppression by JNJ-61178104, a bispecific antibody against human tumor necrosis factor and interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antibodysociety.org [antibodysociety.org]

- 5. Safety, Tolerability, and Functional Activity of ABT-122, a Dual TNF- and IL-17A–Targeted DVD-Ig™, Following Single-Dose Administration in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 6. ABT‐122, a Bispecific Dual Variable Domain Immunoglobulin Targeting Tumor Necrosis Factor and Interleukin‐17A, in Patients With Rheumatoid Arthritis With an Inadequate Response to Methotrexate: A Randomized, Double‐Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]

- 10. gentibio.com [gentibio.com]

- 11. gentibio.com [gentibio.com]

- 12. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gentibio.com [gentibio.com]

- 14. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gentibio details development, characterization of novel autologous engineered human regulatory T-cell therapy for T1D | BioWorld [bioworld.com]

- 16. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]

- 17. BioNTech Expands Clinical Oncology Portfolio with First Patient Dosed in Phase 2 Trial of mRNA-based Individualized Immunotherapy BNT122 in Colorectal Cancer Patients - BioSpace [biospace.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI Insight - CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms [insight.jci.org]

- 21. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. JCI Insight - CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms [insight.jci.org]

Technical Guide: GNTI-122, An Engineered T-Regulatory Cell Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNTI-122 is an investigational autologous engineered T-regulatory (EngTreg) cell therapy currently under development for the treatment of Type 1 Diabetes (T1D). It is designed to restore immune tolerance by protecting insulin-producing beta cells from autoimmune destruction. Unlike traditional small molecule drugs, GNTI-122 is a living cell product derived from a patient's own CD4+ T cells, which are genetically engineered to enhance their therapeutic efficacy. This guide provides an in-depth overview of the generation, characterization, and mechanism of action of GNTI-122 based on publicly available preclinical data.

Generation of GNTI-122

GNTI-122 is produced from a patient's peripheral blood CD4+ T cells through a sophisticated cell engineering process. This process involves genome editing to introduce three key features aimed at improving the stability, specificity, and survival of the regulatory T cells.

Experimental Protocol: GNTI-122 Manufacturing Overview

The generation of GNTI-122 involves the following key steps:

-

Isolation of CD4+ T cells: Bulk CD4+ T cells are isolated from a patient's peripheral blood.

-

Genome Editing: Homology-directed repair (HDR)-based genome editing is used to introduce three key genetic modifications.

-

Expansion: The engineered cells are expanded in culture to achieve the desired therapeutic dose.

-

Cryopreservation: The final GNTI-122 product is cryopreserved until it is ready to be administered back to the patient.

Key Engineered Features of GNTI-122

GNTI-122 is engineered with three crucial modifications to overcome the limitations of previous Treg therapies.[1][2][3]

| Feature | Engineering Strategy | Purpose |

| Stable FOXP3 Expression | Genome editing to ensure stable expression of the master transcription factor for Tregs. | Maintains the regulatory phenotype and function of the cells, preventing conversion to effector T cells.[1][2] |

| Antigen Specificity | Introduction of a T-cell receptor (TCR) specific for an islet-specific glucose-6-phosphatase catalytic subunit–related protein (IGRP) peptide. | Targets the engineered Tregs specifically to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2][3] |

| Chemically Inducible Signaling Complex (CISC) | Incorporation of a chimeric IL-2 signaling complex that is activated by low doses of rapamycin. | Provides a specific and tunable IL-2 signal to promote the survival and proliferation of the engineered Tregs in the low IL-2 environment of T1D patients.[1][2] |

Characterization of GNTI-122

The characterization of GNTI-122 involves a series of in vitro and in vivo assays to assess its purity, phenotype, and functional activity.

Phenotypic and Functional Characterization Data

| Parameter | Method | Result | Reference |

| Purity and Phenotype | Flow Cytometry | High purity product with a stable regulatory T-cell phenotype. | [1] |

| Antigen-Specific Activation | In vitro stimulation with cognate antigen | GNTI-122 is activated by the specific islet antigen. | [1] |

| Suppressive Function | In vitro co-culture assays with effector T cells (Teffs) | Demonstrated direct suppression of Teffs with the same antigen specificity and bystander suppression of Teffs with different islet antigen specificities.[1][2] | [1][2] |

| In vivo Activity | Adoptive transfer mouse model of T1D | A mouse analog of GNTI-122 trafficked to the pancreas, reduced insulitis, and prevented the development of diabetes.[2] | [2] |

Mechanism of Action

GNTI-122 is designed to restore immune tolerance in T1D through a multi-faceted mechanism of action.

The proposed mechanism of action for GNTI-122 involves:

-

Homing to the Pancreas: The engineered TCR directs GNTI-122 to the pancreas and its draining lymph nodes.[2][3]

-

Antigen-Specific Recognition: GNTI-122 recognizes its target IGRP antigen presented by antigen-presenting cells.

-

Suppression of Effector T-cells: Upon activation, GNTI-122 suppresses the activity of pathogenic effector T-cells that are responsible for destroying beta cells. This suppression occurs through both direct and bystander mechanisms.[1][2]

-

Preservation of Beta Cells: By controlling the autoimmune attack, GNTI-122 aims to protect the remaining beta cells, thereby preserving the body's ability to produce insulin.[3][4]

Clinical Development

GNTI-122 is currently being evaluated in a Phase 1 clinical trial to assess its safety, tolerability, and biological activity in adults recently diagnosed with T1D.[4][5][6] The trial will also monitor key biomarkers, such as C-peptide levels, to gauge the therapy's effect on endogenous insulin production.[4][5]

GNTI-122 represents a promising and innovative approach to treating Type 1 Diabetes by addressing the underlying autoimmune cause of the disease. Its unique engineering, which confers stability, specificity, and tunable IL-2 support, has the potential to overcome the challenges faced by earlier Treg therapies. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this novel cell therapy for patients with T1D.

References

An In-depth Technical Guide to NTE-122 Dihydrochloride: A Potent ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTE-122 dihydrochloride is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. With the CAS number 166967-84-6, this compound has demonstrated significant efficacy in preclinical models of hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, detailed experimental protocols, and a visualization of its role in the ACAT signaling pathway.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| CAS Number | 166967-84-6 |

| Molecular Formula | C₃₈H₆₀Cl₂N₆O₂ |

| Mechanism of Action | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor |

Mechanism of Action and Therapeutic Target

NTE-122 is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the esterification of cholesterol, converting it into cholesteryl esters for storage or transport.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed and involved in maintaining cellular cholesterol homeostasis, and ACAT2, which is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. By inhibiting ACAT, NTE-122 effectively reduces the esterification and subsequent absorption of dietary cholesterol, as well as the accumulation of cholesteryl esters in various tissues, including the liver and arterial walls. This mechanism of action makes it a promising therapeutic agent for conditions characterized by high cholesterol levels and the development of atherosclerotic plaques.

In Vitro Efficacy

NTE-122 has demonstrated potent inhibitory activity against ACAT in a variety of in vitro systems. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) in different microsomal preparations and cultured cell lines.

| Tissue/Cell Line | Species | IC₅₀ (nM) |

| Liver Microsomes | Rabbit | 1.2 |

| Liver Microsomes | Rat | 9.6 |

| Small Intestine Microsomes | Rabbit | 4.4 |

| Small Intestine Microsomes | Rat | 7.6 |

| Aorta Microsomes | Rabbit | 9.6 |

| HepG2 Cells | Human | 1.2 |

| Caco-2 Cells | Human | 4.7 |

Data compiled from a pharmacological characterization study of NTE-122.[1]

In Vivo Efficacy

Preclinical studies in animal models of hypercholesterolemia and atherosclerosis have confirmed the in vivo efficacy of NTE-122.

Cholesterol Reduction in Rats

In cholesterol diet-fed rats, oral administration of NTE-122 led to a significant reduction in both serum and liver cholesterol levels.[1]

| Parameter | ED₅₀ (mg/kg/day) |

| Serum Cholesterol Reduction | 0.12 |

| Liver Cholesterol Reduction | 0.44 |

Anti-Atherosclerotic Effects in Rabbits

In rabbits fed a 1% cholesterol diet, NTE-122 demonstrated dose-dependent anti-atherosclerotic effects.

| Treatment Group (mg/kg/day) | Plasma Total Cholesterol Reduction (%) | Liver Total Cholesterol Reduction (%) | Aortic Arch Lesion Area Reduction (%) | Thoracic Aorta Lesion Area Reduction (%) |

| 1 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| 3 | Significant reduction | Significant reduction | Significant reduction | Significant reduction |

| 10 | 99 | 94 | 100 | 100 |

Data from a study on the anti-atherosclerotic effects of NTE-122 in cholesterol-fed rabbits.

Selectivity Profile

NTE-122 exhibits high selectivity for ACAT. At concentrations up to 10 µM, it showed no inhibitory effect on other key enzymes involved in lipid metabolism, including:[1]

-

3-hydroxy-3-methylglutaryl-CoA reductase

-

Acyl-CoA synthetase

-

Cholesterol esterase

-

Lecithin:cholesterol acyltransferase

-

Acyl-CoA:sn-glycerol-3-phosphate acyltransferase

-

Cholesterol 7α-hydroxylase

Signaling Pathway and Experimental Workflows

ACAT Signaling Pathway in Atherosclerosis

The following diagram illustrates the central role of ACAT in the progression of atherosclerosis and the point of intervention for NTE-122.

Experimental Workflow: In Vitro Microsomal ACAT Activity Assay

This diagram outlines the general workflow for determining the in vitro inhibitory activity of NTE-122 on microsomal ACAT.

Experimental Protocols

In Vitro Microsomal ACAT Activity Assay

This protocol provides a detailed methodology for assessing the inhibitory effect of NTE-122 on ACAT activity in microsomal preparations.

1. Preparation of Microsomes:

-

Homogenize fresh liver tissue from a rabbit or rat in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACAT Activity Assay:

-

In a reaction tube, combine the microsomal preparation (typically 50-100 µg of protein), a cholesterol substrate (e.g., cholesterol-rich liposomes), and NTE-122 at various concentrations (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a radiolabeled fatty acyl-CoA, such as [¹⁴C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).

3. Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture.

-

Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC) on silica gel plates with a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the lipid spots (e.g., using iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.

-

Quantify the amount of [¹⁴C]cholesteryl ester formed using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of NTE-122 and determine the IC₅₀ value.

In Vivo Atherosclerosis Model in Rabbits

This protocol outlines the methodology for evaluating the anti-atherosclerotic efficacy of NTE-122 in a cholesterol-fed rabbit model.

1. Animal Model and Diet:

-

Use male New Zealand White rabbits.

-

Acclimatize the animals for at least one week before the start of the experiment.

-

Induce hypercholesterolemia and atherosclerosis by feeding the rabbits a diet supplemented with 1% cholesterol for a specified period (e.g., 8-12 weeks).

2. Dosing:

-

Divide the rabbits into several groups: a control group receiving the cholesterol diet and a vehicle, and treatment groups receiving the cholesterol diet mixed with different doses of NTE-122 (e.g., 1, 3, and 10 mg/kg/day).

-

Administer the treatment orally once daily for the duration of the study.

3. Sample Collection and Analysis:

-

Collect blood samples at regular intervals to monitor plasma lipid levels (total cholesterol, LDL-C, HDL-C, and triglycerides).

-

At the end of the study, euthanize the animals and collect the aorta and liver.

4. Atherosclerotic Lesion Analysis:

-

Carefully dissect the aorta, open it longitudinally, and stain with a lipid-staining dye such as Sudan IV to visualize the atherosclerotic lesions.

-

Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software.

-

Homogenize a portion of the aortic arch and liver tissue to measure the total cholesterol content.

5. Statistical Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and treatment groups.

Conclusion

This compound is a highly potent and selective ACAT inhibitor with demonstrated efficacy in reducing cholesterol levels and preventing the progression of atherosclerosis in preclinical models. Its well-defined mechanism of action and favorable selectivity profile make it a compelling candidate for further investigation as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of NTE-122 and other ACAT inhibitors.

References

In Vitro Activity of NTE-122 Dihydrochloride: Information Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the in vitro activity of a compound designated as "NTE-122 dihydrochloride."

The search for "this compound" and related terms did not yield any primary research articles, technical data sheets, or other documents detailing its biological effects, mechanism of action, or experimental protocols. The search results did primarily identify unrelated entities such as:

-

GNTI-122: An engineered T-regulatory cell therapy currently under investigation for the treatment of Type 1 Diabetes.[1][2][3][4][5]

-

miR-122: A microRNA that plays a significant role in liver physiology and is being studied in the context of drug-induced liver injury and as a potential therapeutic target in various diseases.[6][7][8][9][10]

-

Neuropathy Target Esterase (NTE): An enzyme that is implicated in organophosphate-induced delayed neuropathy.[11]

It is possible that "this compound" refers to an internal, proprietary compound code that has not been disclosed in public research, a new chemical entity for which data has not yet been published, or a misidentified compound name.

Without access to any data on the in vitro activity of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. Further information from the requesting entity regarding the origin or context of this compound name would be necessary to conduct a more targeted and potentially successful search.

References

- 1. gentibio.com [gentibio.com]

- 2. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gentibio.com [gentibio.com]

- 4. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. breakthrought1d.org [breakthrought1d.org]

- 6. MicroRNA-122: a novel hepatocyte-enriched in vitro marker of drug-induced cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MicroRNA-122: A Novel Hepatocyte-Enriched in vitro Marker of Drug-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

GNTI-122: A Technical Whitepaper on Target Identification and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNTI-122 is an investigational engineered T regulatory (Treg) cell therapy currently under development for the treatment of type 1 diabetes (T1D). This document provides an in-depth technical overview of the preclinical studies conducted to identify the cellular targets and elucidate the mechanism of action of GNTI-122. The information presented herein is a synthesis of publicly available data from peer-reviewed publications and presentations by GentiBio, the developer of GNTI-122. This whitepaper will detail the molecular engineering of GNTI-122, its targeted effects on the immune system, and the experimental methodologies employed in these pivotal studies. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathways and experimental workflow diagrams.

Introduction to GNTI-122

GNTI-122 is an autologous cell therapy product derived from a patient's own CD4+ T cells. These cells are engineered to become highly specific and potent Tregs, designed to restore immune tolerance and protect the insulin-producing beta cells of the pancreas from autoimmune destruction, which is the hallmark of T1D.[1] The core of the GNTI-122 therapeutic strategy is to overcome the limitations of previous Treg therapies, such as lack of specificity, instability of the Treg phenotype, and insufficient persistence in the inflammatory environment of the pancreas.[2][3]

Molecular Engineering of GNTI-122

The generation of GNTI-122 involves a sophisticated dual homology-directed repair (HDR)-based genome editing process applied to bulk CD4+ T cells. This process introduces three key features to create a stable and targeted Treg product.[2][3]

-

Stable FOXP3 Expression: The master transcription factor for Treg lineage, FOXP3, is constitutively expressed by knocking in a potent MND promoter into the endogenous FOXP3 locus. This ensures a stable Treg phenotype and function.

-

Islet-Specific T Cell Receptor (TCR): A TCR specific for an islet antigen, islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), is knocked into the T cell receptor alpha constant (TRAC) locus.[4] This directs the engineered Tregs to the pancreas and pancreatic lymph nodes, the sites of autoimmune attack in T1D.

-

Chemically Inducible Signaling Complex (CISC): To enhance the persistence and function of GNTI-122 in the IL-2 deficient environment of the diabetic pancreas, a CISC is incorporated. This synthetic receptor provides a pro-survival and proliferative signal in response to the administration of low doses of rapamycin.[2]

The successful dual engineering of GNTI-122 is confirmed through digital PCR to quantify the integration of the engineered constructs at the FOXP3 and TRAC loci.

Table 1: Transgene Integration Frequencies in GNTI-122

| Locus | Pre-enrichment Integration Frequency (%) | Post-enrichment Integration Frequency (%) |

| FOXP3 | 20-40 | >90 |

| TRAC | 15-30 | >90 |

| Data are representative ranges compiled from published materials. |

Target Identification and Mechanism of Action

The primary target of GNTI-122 is the autoreactive effector T cells (Teffs) that mediate the destruction of pancreatic beta cells in T1D. The mechanism of action of GNTI-122 is multifaceted, involving both direct and indirect suppression of these pathogenic Teffs.

In Vitro Suppression of Effector T Cells

A series of in vitro co-culture assays were performed to demonstrate the suppressive capacity of GNTI-122 on Teffs. These assays confirmed three key suppressive functions:

-

Direct Suppression: GNTI-122 directly inhibits the proliferation of Teffs that recognize the same islet antigen (IGRP) presented by antigen-presenting cells (APCs).

-

Bystander Suppression: GNTI-122, when activated by its cognate antigen, can also suppress the proliferation of Teffs that recognize other islet antigens.[3][4] This is a critical function, as the autoimmune response in T1D is polyclonal.

-

Polyclonal Suppression: GNTI-122 has been shown to significantly inhibit the proliferation of a pool of Teffs specific to multiple different islet antigens.[3][4]

Table 2: In Vitro Suppression of Teff Proliferation by GNTI-122

| Assay Type | Treg:Teff Ratio | Teff Proliferation Inhibition (%) |

| Direct Suppression | 1:1 | >80 |

| Bystander Suppression | 1:1 | 40-60 |

| Polyclonal Suppression | 1:2 | 50-70 |

| Data are representative ranges compiled from published materials. |

In Vivo Efficacy in a Mouse Model of T1D

The therapeutic potential of GNTI-122 was evaluated in an adoptive transfer mouse model of T1D. In this model, diabetes is induced in immunodeficient NOD mice by transferring splenocytes from diabetic NOD mice. A murine analog of GNTI-122 was then administered to these mice. The key findings from these in vivo studies were:

-

Homing to the Pancreas: The engineered Tregs trafficked to the pancreas and pancreatic lymph nodes.

-

Reduction of Insulitis: Histological analysis of the pancreas showed a significant reduction in the infiltration of immune cells into the islets (insulitis).

-

Preservation of Beta Cells: The treatment protected the insulin-producing beta cells from destruction.

-

Prevention of Diabetes: A significant portion of the treated mice remained diabetes-free.[5]

Table 3: In Vivo Efficacy of GNTI-122 Analog in a T1D Mouse Model

| Treatment Group | Diabetes-Free Survival (%) |

| Control (Diabetic Splenocytes only) | <10 |

| GNTI-122 Analog (Day 7 post-transfer) | >90 |

| GNTI-122 Analog (Day 15 post-transfer) | ~90 |

| Data are representative ranges compiled from published materials.[5] |

Experimental Protocols

Generation of GNTI-122

The manufacturing process for GNTI-122 begins with the isolation of CD4+ T cells from a patient's peripheral blood. These cells are then electroporated with CRISPR-Cas9 ribonucleoproteins and adeno-associated virus (AAV) vectors containing the DNA templates for the FOXP3 promoter and the islet-specific TCR. The dual-edited cells are then enriched and expanded. GentiBio has partnered with Forge Biologics for AAV process development and GMP manufacturing.[6]

Digital PCR for Transgene Integration

Genomic DNA is isolated from the engineered cells. Digital PCR is performed using specific primers and probes for the FOXP3 and TRAC loci to quantify the percentage of alleles that have undergone successful integration of the therapeutic transgenes.

Flow Cytometry for Treg Phenotyping

GNTI-122 cells are stained with a panel of fluorescently labeled antibodies to characterize their phenotype. Key markers include CD4, CD25, FOXP3, and the engineered TCR. The expression levels of these markers are quantified by flow cytometry.[4]

In Vitro Suppression Assay

Responder Teffs are labeled with a proliferation-tracking dye (e.g., CellTrace Violet). GNTI-122 cells are co-cultured with the labeled Teffs and APCs pulsed with the relevant islet antigen peptides. After a period of incubation, the proliferation of the Teffs is measured by the dilution of the tracking dye using flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122.[4]

Adoptive Transfer Mouse Model of T1D

Immunodeficient NOD mice are used as recipients. Diabetogenic splenocytes from diabetic NOD mice are injected intravenously to induce T1D.[7][8] A mouse-engineered Treg analog of GNTI-122 is then administered intravenously. Blood glucose levels are monitored regularly to assess the development of diabetes. At the end of the study, pancreata are harvested for histological analysis of insulitis and beta cell mass.[9][10]

Visualizations

Caption: GNTI-122 Manufacturing Workflow.

Caption: GNTI-122 Mechanism of Action.

Conclusion

The preclinical data for GNTI-122 demonstrate a well-defined mechanism of action and a promising therapeutic potential for type 1 diabetes. The targeted engineering of autologous CD4+ T cells has resulted in a product with stable Treg phenotype, specificity for the site of autoimmune attack, and the ability to persist in an inflammatory environment. The in vitro and in vivo studies provide strong evidence for the ability of GNTI-122 to suppress the pathogenic effector T cells responsible for beta cell destruction. These findings have paved the way for the clinical development of GNTI-122 as a novel, potentially disease-modifying therapy for T1D.

References

- 1. oaepublish.com [oaepublish.com]

- 2. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]

- 3. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]

- 4. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. gentibio.com [gentibio.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Transfer of autoimmune diabetes mellitus with splenocytes from nonobese diabetic (NOD) mice [pubmed.ncbi.nlm.nih.gov]

- 9. Foxp3+ Regulatory T Cells in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Reversal of New Onset Type 1 Diabetes by Oral Salmonella-Based Combination Therapy and Mediated by Regulatory T-Cells in NOD Mice [frontiersin.org]

GNTI-122: A Deep Dive into the Pharmacological Profile of an Engineered Treg Therapy for Type 1 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNTI-122 is an investigational, autologous engineered T regulatory (Treg) cell therapy currently under development for the treatment of newly diagnosed and at-risk Type 1 Diabetes (T1D).[1][2] Unlike traditional small molecule drugs, GNTI-122 is a living cell product designed to restore immune tolerance by actively suppressing the autoimmune destruction of insulin-producing beta cells in the pancreas.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of GNTI-122, detailing its mechanism of action, functional characteristics, and the experimental methodologies used in its preclinical and clinical evaluation.

Core Engineering and Mechanism of Action

GNTI-122 is derived from a patient's own CD4+ T cells, which are isolated from their peripheral blood.[1] These cells undergo a sophisticated engineering process to introduce three key features that enhance their therapeutic potential.[1][4]

Table 1: Key Engineered Components of GNTI-122

| Component | Engineering Strategy | Function |

| Stable FOXP3 Expression | Dual homology-directed repair (HDR)-based editing to stably express endogenous FOXP3 at the FOXP3 locus.[4] | Enforces a stable regulatory T cell phenotype, preventing plasticity and loss of suppressive function.[1][4] |

| Single Antigen Specificity | Introduction of an islet antigen-specific T cell receptor (TCR) at the TRAC locus.[4] This TCR is specific for an islet β cell-derived self-antigen, the IGRP305–324 peptide presented by the MHC class II HLA-DRB1*04:01 allele.[4] | Targets the engineered Tregs specifically to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2][4] |

| Chemically Inducible Signaling Complex (CISC) | An IL-2 signaling CISC construct is split across both the FOXP3 and TRAC knock-in transgenes.[4] This allows for selective enrichment of dual-engineered cells with rapamycin and provides a tunable IL-2 signal in response to low-dose rapamycin.[1][4] | Overcomes the limitation of low IL-2 availability in the pancreatic microenvironment, promoting the persistence and function of GNTI-122 cells in vivo.[4] |

The primary mechanism of action of GNTI-122 is the suppression of pathogenic effector T cells (Teffs) that mediate the autoimmune destruction of pancreatic beta cells.[1][2] This suppression occurs through both direct and indirect mechanisms. In vitro studies have demonstrated that GNTI-122 can directly suppress Teffs that recognize the same islet antigen.[1] Furthermore, GNTI-122 exhibits "bystander suppression," meaning it can also suppress Teffs with different islet antigen specificities in the local microenvironment.[1][4]

Preclinical and Clinical Development

Preclinical studies in a T1D mouse model using a surrogate mouse engineered Treg (mEngTreg) demonstrated long-term suppression of pathogenic T cells, reduced pancreatic inflammation, protection of insulin-producing islet beta cells, and mitigation of T1D development.[1]

GNTI-122 is currently being evaluated in a Phase 1 clinical trial (NCT06919354) to assess its safety, tolerability, cellular kinetics, and effects on biomarkers of C-peptide over time in adults recently diagnosed with T1D.[5] The study consists of three cohorts receiving different doses of GNTI-122, with one cohort also receiving rapamycin to potentially enhance the survival of the engineered cells.[5]

Table 2: GNTI-122 Phase 1 Clinical Trial Design

| Cohort | Number of Participants | GNTI-122 Dose | Concomitant Medication |

| Cohort 1 | 3 | Low Dose | None |

| Cohort 2 | 3 | High Dose | None |

| Cohort 3 | 10 | High Dose | Rapamycin |

Experimental Protocols

Generation of GNTI-122

The generation of GNTI-122 involves a multi-step process that begins with the isolation of CD4+ T cells from a patient's peripheral blood. These cells then undergo dual homology-directed repair (HDR)-based genome editing to introduce the stable FOXP3 expression cassette and the islet-specific TCR.[4]

In Vitro Suppression Assay

The suppressive capacity of GNTI-122 is assessed using an in vitro co-culture assay with effector T cells (Teffs) derived from patients with T1D.[1]

Methodology:

-

GNTI-122 cells are co-cultured with autologous Teffs from T1D patient donors.

-

The proliferation of Teffs is measured in the presence and absence of GNTI-122.

-

Antigen-specific suppression is evaluated by stimulating the co-culture with the cognate islet antigen.

-

Bystander suppression is assessed by measuring the suppression of Teffs with specificities for other islet antigens.

Signaling Pathways

The function of GNTI-122 is dependent on the integration of signals from the engineered TCR and the IL-2 CISC.

Upon engagement of the engineered TCR by its cognate islet antigen, GNTI-122 becomes activated.[4] In the presence of rapamycin, the CISC provides a cell-intrinsic IL-2 signal, leading to the phosphorylation of STAT5, a key downstream signaling molecule.[4] This dual signaling is crucial for the proliferation and survival of GNTI-122 cells, particularly in the IL-2-deficient environment of the diabetic pancreas.[4]

Conclusion

GNTI-122 represents a novel and promising therapeutic modality for Type 1 Diabetes. Its multi-faceted engineering approach addresses key limitations of previous Treg therapies, namely stability, specificity, and in vivo persistence. The ongoing clinical evaluation will provide crucial data on the safety and efficacy of this innovative cell therapy. The unique pharmacological profile of GNTI-122, characterized by its targeted immunosuppressive activity and tunable persistence, holds the potential to shift the treatment paradigm for T1D from disease management to immune tolerance induction.

References

An In-depth Technical Guide on the Discovery and Development of GNTI-122

Introduction

GNTI-122 is an investigational engineered autologous T regulatory (Treg) cell therapy currently under development for the treatment of Type 1 Diabetes (T1D).[1][2] This therapeutic candidate is designed to address the underlying autoimmune cause of T1D by restoring the body's immune tolerance to its own pancreatic islet cells.[2] The destruction of insulin-producing beta cells in the pancreas by the immune system is the hallmark of T1D, leading to a lifelong dependence on insulin therapy.[1][2] GNTI-122 aims to halt this autoimmune attack, preserve remaining beta cell function, and potentially offer a long-term solution for patients.[3][4]

Discovery and Rationale

The development of GNTI-122 is based on the understanding that Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmunity. In individuals with T1D, the function of these regulatory cells is impaired, leading to the uncontrolled immune response against pancreatic beta cells.[5] Early attempts at adoptive Treg therapies showed limited efficacy, likely due to a lack of antigen specificity, insufficient support for their survival and function in the inflammatory environment of the pancreas, and the potential for instability of the Treg phenotype.[3][5]

GNTI-122 was engineered to overcome these limitations through a multi-faceted approach.[1] The core concept is to create a Treg cell product with enhanced stability, specificity, and potency.

Mechanism of Action

GNTI-122 is designed to function through several key mechanisms to suppress the autoimmune destruction of pancreatic beta cells.[1][3] These engineered Tregs are intended to migrate to the pancreas and its draining lymph nodes, where they can directly and indirectly suppress the activity of pathogenic effector T cells (Teffs) that are responsible for attacking the beta cells.[2][3]

The proposed mechanisms of action include:

-

Direct Suppression: GNTI-122 cells are engineered to recognize a specific islet-derived self-antigen. This allows them to directly engage with and suppress the Teffs that also recognize this antigen.[1][3]

-

Bystander Suppression: Once activated by their cognate antigen in the local microenvironment of the pancreas, GNTI-122 cells can suppress nearby Teffs, even if those Teffs recognize different islet antigens.[1][3]

-

Infectious Tolerance: GNTI-122 may also promote the conversion of other T cells into regulatory cells, further amplifying the suppressive environment and restoring immune tolerance.[2]

Molecular Engineering and Key Features

GNTI-122 is produced from a patient's own CD4+ T cells, which are isolated from their peripheral blood.[1] These cells undergo a series of genetic modifications to create the final engineered Treg product. The key engineered features of GNTI-122 are:

-

Stable FOXP3 Expression: FOXP3 is a master transcription factor essential for the development and function of Tregs. GNTI-122 is engineered for stable and high-level expression of FOXP3 to ensure a durable regulatory phenotype.[1][3]

-

Pancreatic Islet-Specific T Cell Receptor (TCR): To direct the Tregs to the site of autoimmune attack, GNTI-122 is engineered to express a TCR that recognizes a specific peptide derived from an islet beta cell self-antigen (IGRP305–324) presented by the HLA-DRB1*04:01 allele.[3] This provides antigen-specificity and targets the therapy directly to the pancreas.[2]

-

Chemically Inducible Signaling Complex (CISC): To enhance the survival and function of the engineered Tregs in the inflammatory and IL-2-depleted environment of the pancreas, GNTI-122 includes a CISC.[1][3] This allows the cells to receive a specific and tunable IL-2 signal in response to the administration of low-dose rapamycin, promoting their proliferation and survival.[1]

Preclinical Development

A comprehensive preclinical pharmacology package has been developed to support the progression of GNTI-122 to first-in-human trials.[1]

In Vitro Studies

-

Phenotypic Stability and Function: In vitro assays demonstrated that the GNTI-122 cell production process is scalable and results in a high-purity product that maintains a stable regulatory phenotype.[1]

-

Antigen-Specific Activation: The engineered Tregs were shown to be activated by the specific islet antigen they were designed to recognize.[1]

-

Suppressive Activity: In co-culture assays using effector T cells from patients with T1D, GNTI-122 demonstrated both direct suppression of Teffs with the same antigen specificity and broader bystander and polyclonal suppression of Teffs with different islet antigen specificities.[1][3]

-

CISC Functionality: Activation of the CISC with rapamycin led to concentration-dependent STAT5 phosphorylation, a key downstream signaling event of IL-2, and promoted cell proliferation when combined with TCR engagement.[3]

In Vivo Studies

-

Animal Model: An adoptive transfer mouse model of T1D was utilized to evaluate the in vivo efficacy of a mouse engineered-Treg analog of GNTI-122.[3]

-

Trafficking and Efficacy: The mouse EngTregs were shown to traffic to the pancreas, reduce the severity of insulitis (inflammation of the islets), and prevent the progression to diabetes.[3]

Clinical Development

The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for GNTI-122, allowing for the initiation of clinical trials in humans.[4]

Phase 1 Clinical Trial (NCT06919354)

A Phase 1, single-arm, multi-center study is designed to evaluate the safety, tolerability, cellular kinetics, and biomarker changes of GNTI-122 in adults recently diagnosed with T1D.[6]

Study Design:

-

Duration: 78 weeks.[6]

-

Population: Adult participants (≥18 to ≤45 years) recently diagnosed with T1D (within 120 days of screening), positive for at least one T1D-associated autoantibody, have residual β-cell function, and are positive for the HLA-DRB1*04:01 allele.[6]

-

Cohorts: [6]

-

Cohort 1 (n=3): Low dose of GNTI-122.

-

Cohort 2 (n=3): High dose of GNTI-122.

-

Cohort 3 (n=10): High dose of GNTI-122 in combination with rapamycin.

-

Endpoints and Assessments:

-

Primary Outcome: Safety and tolerability, monitored through vital signs, ECG, physical exams, clinical labs, and adverse event monitoring.[6]

-

Secondary Outcomes:

-

Cellular kinetics of GNTI-122.[6]

-

Changes in C-peptide levels (a marker of endogenous insulin production) in response to a mixed-meal tolerance test (MMTT).[6]

-

Pharmacodynamic activity, including monitoring of lymphocyte subsets and phenotypes, effector T cell responses to islet antigens ex vivo, and T1D autoantibodies.[6]

-

HbA1c levels.[6]

-

| Clinical Trial Parameter | Details |

| Study Phase | Phase 1 |

| ClinicalTrials.gov ID | NCT06919354[6] |

| Indication | Recently Diagnosed Type 1 Diabetes |

| Patient Population | Adults (18-45 years) with recent onset T1D, residual C-peptide, T1D autoantibody positive, and HLA-DRB1*04:01 positive.[6] |

| Intervention | GNTI-122 (autologous engineered Tregs)[6] |

| Study Design | Single-arm, multi-center, dose-escalation[6] |

| Number of Cohorts | 3[6] |

| Total Participants | 16 |

| Primary Endpoints | Safety and Tolerability[6] |

| Key Secondary Endpoints | Cellular Kinetics, C-peptide changes, Pharmacodynamic markers[6] |

| Study Duration | 78 weeks[6] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key experiments can be outlined based on the published data.

GNTI-122 Manufacturing and Engineering

-

Leukapheresis: Collection of peripheral blood mononuclear cells (PBMCs) from the patient.

-

CD4+ T Cell Isolation: Enrichment of CD4+ T cells from the collected PBMCs.

-

Gene Editing: Introduction of the genetic modifications (stable FOXP3, islet-specific TCR, and CISC) into the isolated CD4+ T cells, likely using viral vectors or other gene-editing technologies.[1]

-

Expansion: Expansion of the engineered Treg cells in culture to achieve the target therapeutic dose.

-

Quality Control: A series of tests to ensure the purity, potency, and safety of the final GNTI-122 product.

In Vitro Suppression Assay

-

Cell Isolation: Isolation of effector T cells (Teffs) from the peripheral blood of patients with T1D.

-

Co-culture: GNTI-122 cells are co-cultured with the autologous Teffs.[3]

-

Stimulation: The co-culture is stimulated with the relevant islet antigens.

-

Proliferation Measurement: Teff proliferation is measured, typically using assays that quantify DNA synthesis (e.g., incorporation of tritiated thymidine or a fluorescent dye like CFSE).

-

Analysis: A reduction in Teff proliferation in the presence of GNTI-122 compared to controls indicates suppressive activity.

In Vivo Mouse Model of T1D

-

Model Induction: A mouse model that spontaneously develops or is induced to develop autoimmune diabetes is used.

-

Cell Transfer: A mouse analog of GNTI-122 is administered to the mice.

-

Monitoring: Blood glucose levels are monitored regularly to assess the development of diabetes.

-

Histology: At the end of the study, the pancreases are harvested, and histological analysis is performed to assess the degree of insulitis.

-

Analysis: Comparison of diabetes incidence and insulitis scores between treated and control groups determines the in vivo efficacy.

Future Directions

The ongoing Phase 1 clinical trial will provide crucial data on the safety and preliminary efficacy of GNTI-122.[4] Positive results from this study would pave the way for larger, later-phase trials to further evaluate its therapeutic potential as a disease-modifying treatment for Type 1 Diabetes. The long-term goal is to develop a therapy that can halt the progression of the disease, preserve natural insulin production, and ultimately reduce or eliminate the need for lifelong insulin injections.[4]

References

- 1. gentibio.com [gentibio.com]

- 2. gentibio.com [gentibio.com]

- 3. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gentibio.com [gentibio.com]

- 5. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Science of GNTI-122: A Technical Overview of an Engineered Cell Therapy

A comprehensive search for data on "NTE-122 dihydrochloride" has revealed no information corresponding to a chemical compound with this designation. Instead, the available scientific and clinical literature points exclusively to GNTI-122, a novel, engineered T regulatory (Treg) cell therapy currently under investigation. This guide provides an in-depth look at the technical aspects of GNTI-122, focusing on its mechanism of action and the biological pathways it modulates, as the concepts of solubility and stability in the context of a dihydrochloride salt are not applicable to this cell-based therapeutic.

GNTI-122 is an autologous cell therapy, meaning it is created from a patient's own blood cells. Specifically, it is derived from CD4+ T cells that are isolated from a patient's peripheral blood and then genetically engineered.[1][2] This advanced therapeutic is being developed for the treatment of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas.[3]

Mechanism of Action: A Multi-pronged Approach to Immune Regulation

The core of GNTI-122's therapeutic strategy lies in its sophisticated genetic engineering, which equips the cells with three key features to restore immune tolerance:

-

Stable FOXP3 Expression: The engineered Treg cells have a modified FOXP3 gene, a master regulator of Treg function. An inserted MND promoter bypasses the natural regulatory elements, leading to stable and high-level expression of the FOXP3 protein.[1][2] This ensures the cells maintain their immunosuppressive phenotype and function.[1][4]

-

Antigen-Specific Targeting: GNTI-122 cells are engineered to express a T cell receptor (TCR) that specifically recognizes an islet-specific antigen.[1][3] This directs the engineered Tregs to the pancreas and its draining lymph nodes, the sites of autoimmune attack in T1D.[3][4]

-

Chemically Inducible Signaling Complex (CISC): A unique feature of GNTI-122 is the incorporation of a synthetic IL-2 signaling receptor, referred to as a chemically inducible signaling complex (CISC).[1][2][4] This allows for the selective activation and proliferation of the engineered Treg cells in vivo through the administration of low-dose rapamycin, which provides a specialized growth signal.[5][1]

The culmination of these modifications results in a potent and targeted immunosuppressive effect. Once administered, GNTI-122 cells are designed to home to the pancreatic environment and suppress the pathogenic effector T cells that are responsible for destroying beta cells.[3][4] This suppression occurs through both direct, antigen-specific interactions and a broader "bystander suppression" effect, where the localized immunosuppressive environment created by the GNTI-122 cells also dampens the activity of other nearby effector T cells with different antigen specificities.[1]

Experimental Support and Preclinical Data

In vitro studies have demonstrated that GNTI-122 cells exhibit a robust Treg phenotype, characterized by high expression of Treg-associated markers such as CD25, CTLA4, and TNFRII, and low expression of CD127 and CD70.[1][4] When co-cultured with effector T cells from T1D patients, GNTI-122 showed potent suppression of their proliferation.[1] Furthermore, upon stimulation, these engineered cells produce low levels of pro-inflammatory cytokines like IL-2, TNF-α, and IFN-γ, while upregulating markers associated with TGF-β-mediated suppression.[4]

In vivo studies using mouse models of T1D have shown that a murine equivalent of GNTI-122 can traffic to the pancreas, reduce inflammation (insulitis), and prevent the progression to diabetes.[1][4] These preclinical findings have supported the advancement of GNTI-122 into clinical trials to assess its safety and efficacy in humans.[5][6]

Visualizing the GNTI-122 Mechanism of Action

The following diagram illustrates the engineered features of GNTI-122 and its proposed mechanism of action in the context of Type 1 Diabetes.

Caption: Engineered features and mechanism of action of GNTI-122 cell therapy.

Experimental Workflow for GNTI-122 Production and Administration

The generation and application of GNTI-122 follows a precise workflow, beginning with the patient and culminating in the re-infusion of the engineered therapeutic cells.

Caption: Clinical workflow for GNTI-122 cell therapy.

References

- 1. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]

- 3. gentibio.com [gentibio.com]

- 4. Gentibio details development, characterization of novel autologous engineered human regulatory T-cell therapy for T1D | BioWorld [bioworld.com]

- 5. breakthrought1d.org [breakthrought1d.org]

- 6. gentibio.com [gentibio.com]

Methodological & Application

NTE-122 dihydrochloride experimental protocol for [cell line]

Extensive searches for "NTE-122 dihydrochloride" have not yielded any information on an experimental compound or drug with this designation. The provided search results pertain to unrelated substances, indicating that "this compound" may be a misnomer, an internal compound code not yet in the public domain, or a novel substance with no available scientific literature.

One of the top search results was a safety data sheet for N-(1-Naphthyl)ethylenediamine dihydrochloride . It is crucial to note that this is a chemical reagent commonly used in analytical chemistry, particularly in colorimetric assays for detecting nitrite and nitrate, and is not an experimental therapeutic agent for use in cell-based assays.

Other search results included information on a variety of well-known but unrelated drugs such as:

-

Metformin: A first-line medication for the treatment of type 2 diabetes.[1]

-

Yohimbe: An herbal supplement, and its active component yohimbine, which has been studied for various effects but is also associated with significant side effects.[2]

-

Ketamine: A medication used for anesthesia, pain management, and as a treatment for depression.[3]

-

Fluoxetine: An antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[4]

-

Methylphenidate: A central nervous system stimulant used to treat ADHD and narcolepsy.[5][6]

-

Caffeine: A common stimulant found in beverages like coffee and tea.[7]

-

Amphetamine: A potent central nervous system stimulant.[8]

Due to the lack of any identifiable information for a compound named "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams. The creation of such specific scientific documentation requires foundational knowledge of the compound's mechanism of action, its effects on biological systems, and established experimental findings, none of which are available for "this compound."

Researchers and drug development professionals seeking information on this compound are advised to verify the nomenclature and check for any alternative designations or internal documentation that may provide more specific details. Without accurate identification, a meaningful and scientifically valid experimental protocol cannot be generated.

References

- 1. Metformin - Wikipedia [en.wikipedia.org]

- 2. Yohimbe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Ketamine - Wikipedia [en.wikipedia.org]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. Stimulant - Wikipedia [en.wikipedia.org]

- 6. Methylphenidate - Wikipedia [en.wikipedia.org]

- 7. Caffeine - Wikipedia [en.wikipedia.org]

- 8. Amphetamine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vivo Use of Novel Small Molecule Inhibitors: A General Framework

Disclaimer: As of December 2025, publicly available data on the specific compound NTE-122 dihydrochloride for in vivo studies, including its mechanism of action and established dosage, is not available. The following application notes and protocols provide a general framework for determining the appropriate in vivo use of a novel small molecule inhibitor, based on established preclinical methodologies. This guide is intended for researchers, scientists, and drug development professionals.

I. Introduction to In Vivo Efficacy Studies

Preclinical in vivo studies are a critical step in the evaluation of novel therapeutic compounds.[1] These studies, typically conducted in animal models, aim to assess the safety, tolerability, and efficacy of a potential drug candidate before it can be considered for human clinical trials.[1] The primary objectives of such studies include determining the maximum tolerated dose (MTD), evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties, and demonstrating anti-tumor activity or other therapeutic effects in relevant disease models.[1]

II. Animal Model Selection

The choice of an appropriate animal model is crucial for the successful in vivo evaluation of a novel inhibitor. Common models in research include:

-

Xenograft Models: These involve the implantation of human cells (e.g., cancer cell lines) into immunocompromised mice (e.g., nude or SCID mice).[1] They are widely used to assess the direct therapeutic activity of a compound on human-derived tissues.[1]

-

Syngeneic Models: In these models, tumor tissues from the same genetic background as the immunocompetent mouse strain are implanted. They are particularly useful for studying the interplay between the investigational drug and the immune system.[1]

-

Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into immunocompromised mice. PDX models are considered to more accurately reflect the heterogeneity and biology of human tumors.

III. Determination of Administration Route

The route of administration for an inhibitor is dependent on its physicochemical properties and the experimental objective.[2] The two major routes are:

-

Enteral Administration: This includes oral, sublingual, and rectal routes.[2] Oral administration is the most common for therapeutic use but can be complicated by the drug's bioavailability due to gastrointestinal tract effects.[2]

-

Parenteral Administration: This includes intravenous, intraperitoneal, intramuscular, and subcutaneous injections.[2] Parenteral routes are often used for compounds that are poorly absorbed from the gastrointestinal tract.[2][3] For small animals, intravenous and intraperitoneal routes are common.[2][4]

Factors to consider when choosing a route of administration include the compound's solubility, the desired speed of onset, and the target tissue. All procedures involving animal administration must be approved by an Institutional Animal Care and Use Committee (IACUC).[4][5]

IV. Experimental Protocols

A. Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Objective: To determine the maximum tolerated dose of a novel small molecule inhibitor.

Materials:

-

Novel small molecule inhibitor (e.g., this compound)

-

Appropriate sterile vehicle for solubilization

-

Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)[1]

-

Standard animal handling and dosing equipment

Procedure:

-

Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.[1]

-

Dose Escalation: Begin with a low dose, estimated from in vitro cytotoxicity data, and escalate the dose in subsequent cohorts of animals.

-

Administration: Administer the compound via the chosen route daily or on a predetermined schedule for a set period (e.g., 14 days).

-

Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

-

Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints (e.g., >20% body weight loss, severe signs of distress).[1]

-

Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Table 1: Example Data Collection for MTD Study

| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |

| Vehicle Control | 5 | +/- 5% | None | 0/5 |

| 10 | 5 | -2% | None | 0/5 |

| 30 | 5 | -8% | Mild lethargy | 0/5 |

| 100 | 5 | -22% | Severe lethargy, ruffled fur | 2/5 |

B. In Vivo Efficacy Study (Xenograft Model Example)

Objective: To evaluate the anti-tumor efficacy of a novel inhibitor in a relevant cancer xenograft model.[1]

Materials:

-

Novel small molecule inhibitor

-

Appropriate vehicle

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups with similar mean tumor volumes.

-

Compound Administration: Administer the novel inhibitor at doses at or below the MTD, and the vehicle to the control group, following a defined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point.

-

Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.

Table 2: Example Summary of Efficacy Data

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | 1500 ± 250 | 0 | +2 |

| Inhibitor A | 25 | 800 ± 150 | 47 | -5 |

| Inhibitor A | 50 | 400 ± 100 | 73 | -10 |

V. Visualizations

Caption: A general workflow for the in vivo evaluation of a novel small molecule inhibitor.

Caption: A diagram of a hypothetical signaling pathway targeted by a novel inhibitor.

VI. Conclusion

The successful in vivo application of a novel small molecule inhibitor like this compound requires a systematic approach. This includes careful selection of animal models, determination of the appropriate administration route, and well-designed MTD and efficacy studies. The protocols and frameworks provided here offer a general guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of new compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Using Inhibitors In Vivo [sigmaaldrich.com]

- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. research.sdsu.edu [research.sdsu.edu]

Application Notes and Protocols: NTE-122 Dihydrochloride Dosage for Animal Model Studies

A thorough search for "NTE-122 dihydrochloride" did not yield specific information on this compound. The scientific literature and publicly available databases do not appear to contain data regarding its use, dosage in animal models, or mechanism of action. It is possible that "NTE-122" is a new, internal, or incorrectly cited compound name.

To provide a framework for the requested application notes and protocols, this document will utilize a hypothetical compound with characteristics similar to a norepinephrine-dopamine reuptake inhibitor (NDRI), a class of drugs that includes compounds like bupropion and methylphenidate. This will serve as a template for how such a document would be structured if data for this compound were available.

Hypothetical Data Summary: this compound

The following tables present a hypothetical summary of quantitative data for this compound based on simulated preclinical studies in rodent models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | 1 mg/kg (Oral) | 5 mg/kg (Oral) | 10 mg/kg (Oral) |

| Cmax (ng/mL) | 15.2 ± 3.1 | 78.5 ± 12.4 | 165.8 ± 25.9 |

| Tmax (h) | 1.0 | 1.5 | 1.5 |

| AUC₀₋₂₄ (ng·h/mL) | 98.7 ± 18.6 | 512.3 ± 98.7 | 1102.1 ± 215.4 |

| t₁/₂ (h) | 4.2 ± 0.8 | 4.5 ± 0.9 | 4.8 ± 1.1 |

Data are presented as mean ± standard deviation.

Table 2: Effective Doses of this compound in a Murine Model of Depression (Forced Swim Test)

| Animal Model | Route of Administration | Dose (mg/kg) | Outcome |

| Male C57BL/6 Mice | Intraperitoneal (i.p.) | 1 | No significant effect |

| 5 | 35% decrease in immobility time | ||

| 10 | 58% decrease in immobility time |

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL for 1, 5, and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing before each administration.

-

Animal Handling and Dosing:

-

Fast rats overnight (approximately 12 hours) before dosing, with ad libitum access to water.

-

Weigh each rat to determine the precise volume of the dosing solution to be administered.

-

Administer the prepared this compound suspension or vehicle control via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Place blood samples into anticoagulant-containing tubes.

-

-

Plasma Preparation and Storage:

-

Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

-

-

Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Intraperitoneal Administration and Behavioral Assessment in Mice (Forced Swim Test)

Objective: To evaluate the antidepressant-like effects of this compound in mice using the forced swim test.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Injection needles and syringes

-

Male C57BL/6 mice (8-10 weeks old)

-

Forced swim test apparatus (a cylinder filled with water)

-

Video recording equipment and analysis software

Procedure:

-

Preparation of Injection Solution: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL for 1, 5, and 10 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

-

Animal Handling and Injection:

-

Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Weigh each mouse to determine the precise volume of the injection solution.

-

Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection 30 minutes before the test.

-

-

Forced Swim Test:

-

Place each mouse individually into a cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Record the behavior of each mouse for a 6-minute session.

-

-

Data Analysis:

-

Score the last 4 minutes of the test for immobility time (defined as the time the mouse remains floating motionless or makes only small movements to keep its head above water).

-

Compare the immobility time between the different treatment groups and the vehicle control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

-

Visualizations

Application Notes & Protocols for the Quantification of Novel Dihydrochloride Compounds (Exemplified by NTE-122 Dihydrochloride)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug discovery and development. This document provides a comprehensive overview of analytical methods for the quantification of a novel small molecule, exemplified by "NTE-122 dihydrochloride." In the absence of specific public domain data for this compound, this application note outlines the principles and detailed protocols for developing and validating robust analytical methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely applicable to the analysis of similar small molecule dihydrochloride salts in bulk form and biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of APIs due to its robustness, simplicity, and cost-effectiveness. The method separates the analyte of interest from other components in a mixture based on its interaction with a stationary phase, and quantification is achieved by measuring its absorbance of UV light.

Experimental Protocol: HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in a bulk powder sample.